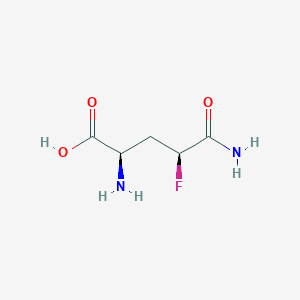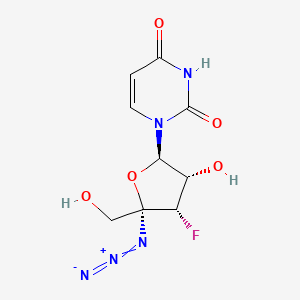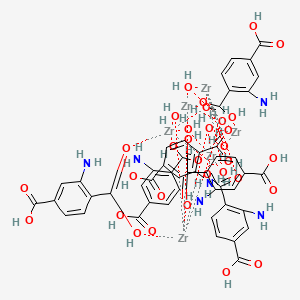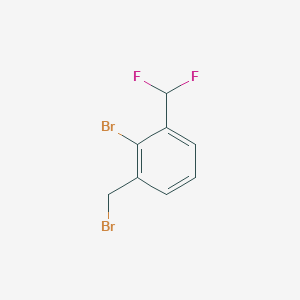
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6Br2F2. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-3-(difluoromethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of bromine and other reagents, minimizing the risk of side reactions and maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery.
Medicine: Potential use in the synthesis of medicinal compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene involves its interaction with molecular targets through its reactive bromine and difluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The bromine atoms can act as leaving groups in substitution reactions, while the difluoromethyl group can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(difluoromethyl)benzene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1-Bromo-2-(difluoromethyl)benzene: Positional isomer with different reactivity and physical properties.
2-Bromo-1-(bromomethyl)-4-(difluoromethyl)benzene: Positional isomer with similar reactivity but different spatial arrangement.
Uniqueness
2-Bromo-1-(bromomethyl)-3-(difluoromethyl)benzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the benzene ring
Propriétés
Formule moléculaire |
C8H6Br2F2 |
|---|---|
Poids moléculaire |
299.94 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,8H,4H2 |
Clé InChI |
QYKUCJDCTSQQQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)F)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
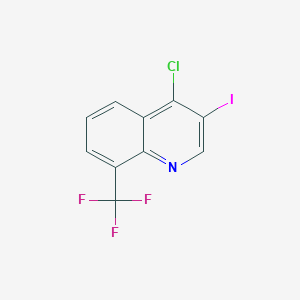

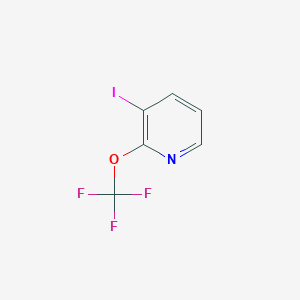
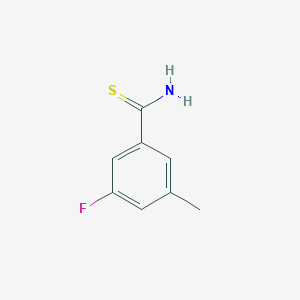
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
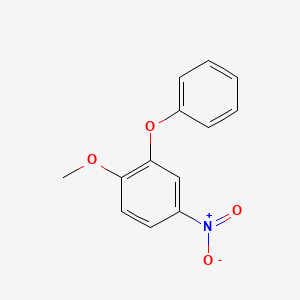
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
